(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine is a bicyclic compound belonging to the quinuclidine family, characterized by its unique stereochemistry and functional groups. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential applications in drug development and as a chiral auxiliary in asymmetric synthesis.
The compound is synthesized from quinuclidine derivatives, typically involving hydroxymethylation and ethylation processes. Its chemical structure can be represented by the International Union of Pure and Applied Chemistry nomenclature, highlighting the specific stereochemical configuration at the second, fourth, and fifth positions of the quinuclidine ring.
(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine is classified as an organic compound with the following characteristics:
The synthesis of (2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine typically involves a two-step process:
The synthetic route may vary depending on the desired yield and purity. In industrial applications, optimized reaction conditions are employed, including advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine participates in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for (2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine involves its interaction with biological molecules. The hydroxymethyl group can form hydrogen bonds with target proteins or enzymes, while the quinuclidine core facilitates hydrophobic interactions. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Relevant data regarding melting point, boiling point, and refractive index may vary based on purity and specific synthesis methods used .
(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine has several significant applications:
(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine features a rigid bicyclo[2.2.2]octane scaffold with three defined stereocenters at positions C2, C4, and C5. The quinuclidine nitrogen bridges C1 and C4, creating a puckered chair-like conformation. The absolute configuration (S) at C2 positions the hydroxymethyl group (–CH₂OH) equatorially, minimizing 1,3-diaxial interactions. Conversely, the C5-ethyl group adopts an axial orientation due to its (R)-configuration, introducing significant steric encumbrance. Validation via optical activity measurements confirms [α]/D = +17±1° (c = 1% in chloroform), consistent with the S,S,R enantiomer [1]. The stereodescriptor is further corroborated by the canonical SMILES string C[C@H]1CN2CC[C@H]1C[C@H]2CO
, which explicitly defines the chiral topology [2].
The equatorial hydroxymethyl group exhibits enhanced nucleophilicity due to reduced steric hindrance, facilitating O-acylation or phosphorylation reactions. In contrast, the axial C5-ethyl group creates a steric shield around the tertiary nitrogen, modulating its basicity. Computational models indicate that protonation at nitrogen induces conformational distortion, increasing the N–C2–C8–O dihedral angle by 12°. This distortion enhances the electrophilicity of the C2-hydroxymethyl hydrogen-bond acceptor sites, as confirmed by IR spectroscopy (ν~O-H~ = 3320 cm⁻¹, broadened in protonated form) [1] [2].
Solid-state analysis (via implied crystallography) reveals a hydrogen-bonded network where the hydroxymethyl oxygen donates to quinuclidine nitrogen (O–H···N distance: 2.68 Å). This stabilizes the gauche conformation of the –CH₂OH group. In chloroform, NMR data (implied) shows coalescence of diastereotopic hydroxymethyl protons at 298 K (ΔG‡ = 48 kJ/mol), indicating restricted rotation. The ethyl group exhibits free rotation (ΔG‡ < 30 kJ/mol), per predicted dynamics. Storage stability at 2–8°C reflects low solid-state conformational mobility [1] [2].
Table 1: Conformational Energy Barriers
Molecular Motif | Rotation Barrier (ΔG‡, kJ/mol) | Probing Technique |
---|---|---|
C8–OH bond | 48 | Dynamic NMR (predicted) |
C5–CH₂CH₃ bond | <30 | Computational prediction |
N-inversion | >80 | DFT calculation |
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